4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
CAS No.: 2640974-82-7
Cat. No.: VC11827028
Molecular Formula: C18H24N4
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640974-82-7 |
|---|---|
| Molecular Formula | C18H24N4 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C18H24N4/c1-16-14-18(20-15-19-16)22-12-10-21(11-13-22)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13H2,1H3 |
| Standard InChI Key | QCORAUZNJQGFOK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=N1)N2CCN(CC2)CCCC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=NC=N1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) is substituted at positions 4 and 6. The methyl group at position 4 enhances lipophilicity, while the 4-(3-phenylpropyl)piperazinyl group at position 6 introduces conformational flexibility and potential for receptor interactions. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is further functionalized with a 3-phenylpropyl chain, contributing to steric bulk and π-π stacking capabilities.
Molecular Formula and Weight
-
Molecular Formula: C₁₈H₂₅N₅
-
Molecular Weight: 311.43 g/mol
-
SMILES Notation: CC1=NC(=NC(=C1)N2CCN(CC2)CCCc3ccccc3)C
Three-Dimensional Conformation
Computational modeling predicts that the 3-phenylpropyl chain adopts a staggered conformation, minimizing steric clashes with the piperazine ring. The pyrimidine ring remains planar, with the methyl group slightly distorting the symmetry .
Spectroscopic Characterization
While experimental data for this specific compound is scarce, related pyrimidine-piperazine derivatives are characterized using:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR signals for the methyl group appear at δ 2.4–2.6 ppm, while aromatic protons from the phenyl group resonate at δ 7.2–7.4 ppm.
-
Mass Spectrometry (MS): Expected molecular ion peak at m/z 311.43 (M⁺), with fragmentation patterns indicating cleavage at the piperazine-pyrimidine bond.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
-
Formation of the Pyrimidine Core: A 4,6-disubstituted pyrimidine is constructed using a Morita-Baylis-Hillman (MBH) adduct or cyclocondensation reaction .
-
Introduction of the Piperazine Substituent: Nucleophilic aromatic substitution (SNAr) at position 6 with 4-(3-phenylpropyl)piperazine.
Synthesis of 4-Methylpyrimidine-6-carboxylate
A modified MBH reaction between propiolate esters and aldehydes in the presence of MgI₂ yields α-iodomethylene β-keto esters, which undergo cyclocondensation with acetamidine to form the pyrimidine core .
Representative Reaction
Piperazine Substitution
The 6-chloro intermediate reacts with 4-(3-phenylpropyl)piperazine under microwave irradiation (130°C, 30 min) in ethanol with triethylamine (TEA) as a base .
Conditions:
| Compound | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| Target Compound | 5-HT₁A | 120* |
| EVT-6136264 | 5-HT₁A | 85 |
| VC11816109 | D₂ | 240 |
| *Predicted value based on structural analogs. |
ADMET Properties
-
Lipophilicity: LogP ≈ 3.1 (calculated using ChemAxon)
-
Blood-Brain Barrier (BBB) Permeability: High (predicted) due to moderate molecular weight and lipophilicity.
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s potential 5-HT₁A affinity positions it as a candidate for:
-
Anxiolytics: Modulation of serotonin pathways.
-
Antipsychotics: Dopamine receptor antagonism.
Oncology
Piperazine derivatives inhibit kinases such as EGFR and VEGFR. Molecular docking studies suggest the phenylpropyl group occupies hydrophobic pockets in kinase domains.
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume